5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid
Description
5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes amino, imino, and methanesulfonamido functional groups
Properties
Molecular Formula |
C7H15N3O4S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
5-amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid |
InChI |
InChI=1S/C7H15N3O4S/c1-7(6(8)9,4-3-5(11)12)10-15(2,13)14/h10H,3-4H2,1-2H3,(H3,8,9)(H,11,12) |
InChI Key |
FSWANTZTAKKPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C(=N)N)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include amines, sulfonamides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the compound. Industrial production also focuses on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the imino group to an amino group, changing the compound’s reactivity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-imidazolecarboxamide: A compound with similar amino and imidazole functional groups.
4-Amino-5-imidazolecarboxamide: Another related compound with imidazole and carboxamide groups.
Uniqueness
5-Amino-5-imino-4-(methanesulfonamido)-4-methylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
